1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one
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Overview
Description
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclobutyl group, a diazepane ring, and a fluorophenoxy moiety. These structural features contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a substitution reaction, often using cyclobutyl halides.
Attachment of the Fluorophenoxy Group: The final step involves the coupling of the fluorophenoxy group to the ethanone backbone, typically through an etherification reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles such as amines or thiols replace the fluorine atom.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Cyclopropyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one: This compound has a cyclopropyl group instead of a cyclobutyl group, which may affect its chemical reactivity and biological activity.
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-chlorophenoxy)ethan-1-one: The presence of a chlorine atom instead of a fluorine atom can lead to differences in reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c18-15-7-1-2-8-16(15)22-13-17(21)20-10-4-9-19(11-12-20)14-5-3-6-14/h1-2,7-8,14H,3-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGONLQJKCYKMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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